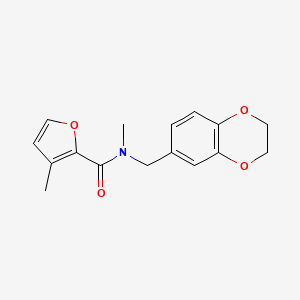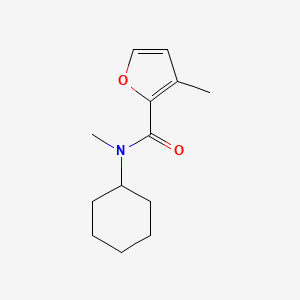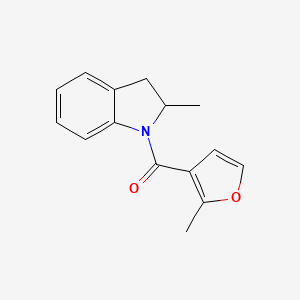
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. DBF belongs to the family of benzodioxinone derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This compound has also been shown to activate the JNK signaling pathway, which is involved in the regulation of apoptosis. In addition, this compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, this compound has been shown to inhibit the replication of viral particles, which leads to the inhibition of viral infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low toxicity. However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is that this compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide. One direction is to further investigate the mechanism of action of this compound in cancer cells, with the aim of identifying novel targets for cancer therapy. Another direction is to explore the potential of this compound as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the anti-viral properties of this compound and its potential as a treatment for viral infections. Overall, the research on this compound has the potential to lead to the development of novel therapeutic agents for a range of diseases.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with furan-2-carboxylic acid. The resulting product is then subjected to purification and characterization to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-11-5-6-21-15(11)16(18)17(2)10-12-3-4-13-14(9-12)20-8-7-19-13/h3-6,9H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQUOKCVQXLJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-methylpentan-1-one](/img/structure/B7502555.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)

![3-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7502569.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
![3-(1H-indol-3-yl)-2-[[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamoylamino]propanoic acid](/img/structure/B7502579.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-1H-indazole-7-carboxamide](/img/structure/B7502580.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7502584.png)
